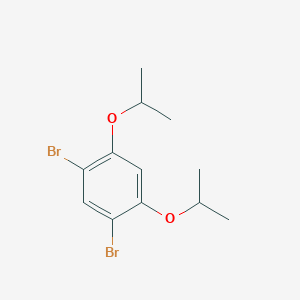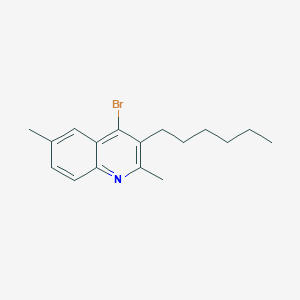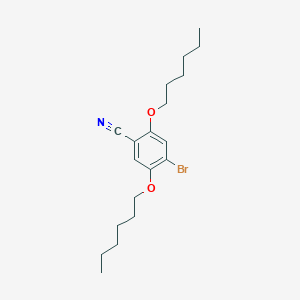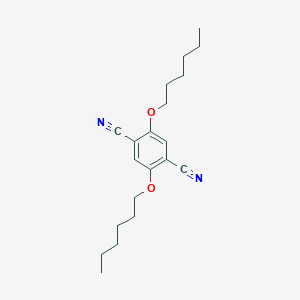![molecular formula C14H12O3S3 B296076 Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an anti-cancer agent. However, its effects on normal cells and tissues are yet to be fully elucidated.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
未来方向
There are several future directions for research on Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, including its potential applications as an anti-cancer agent, its use as a building block for the synthesis of novel organic materials, and its application in organic electronics. Further studies are also needed to fully elucidate its mechanism of action and its effects on normal cells and tissues.
合成方法
The synthesis of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 2-methyl-1,3-dithiole-4-carboxylic acid with 4-methoxybenzaldehyde and thioacetamide in the presence of a catalyst. The product is then purified using column chromatography to obtain this compound in high yield.
科学研究应用
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.
属性
分子式 |
C14H12O3S3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
methyl (2E)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O3S3/c1-16-10-5-3-9(4-6-10)11(18)7-13-19-8-12(20-13)14(15)17-2/h3-8H,1-2H3/b13-7+ |
InChI 键 |
KYOMZAZMMHCCLL-NTUHNPAUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=S)/C=C/2\SC=C(S2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)


![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
